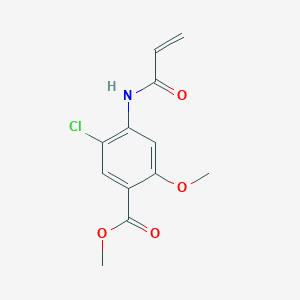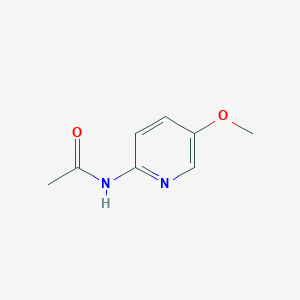
5-(MORPHOLIN-4-YLMETHYL)-1H-PYRROLE-2-CARBALDEHYDE
Overview
Description
5-(MORPHOLIN-4-YLMETHYL)-1H-PYRROLE-2-CARBALDEHYDE is a chemical compound with the molecular formula C10H14N2O2. It is a heterocyclic compound containing both a pyrrole ring and a morpholine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(MORPHOLIN-4-YLMETHYL)-1H-PYRROLE-2-CARBALDEHYDE typically involves the reaction of pyrrole-2-carbaldehyde with morpholine in the presence of a suitable catalyst. One common method involves the use of a condensation reaction where pyrrole-2-carbaldehyde is reacted with morpholine under reflux conditions in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(MORPHOLIN-4-YLMETHYL)-1H-PYRROLE-2-CARBALDEHYDE can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 5-Morpholin-4-ylmethyl-1H-pyrrole-2-carboxylic acid.
Reduction: 5-Morpholin-4-ylmethyl-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
5-(MORPHOLIN-4-YLMETHYL)-1H-PYRROLE-2-CARBALDEHYDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(MORPHOLIN-4-YLMETHYL)-1H-PYRROLE-2-CARBALDEHYDE involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1H-pyrrole-2-carbaldehyde: Lacks the morpholine moiety, making it less versatile in certain applications.
5-Morpholin-4-ylmethyl-1H-imidazole-2-carbaldehyde: Contains an imidazole ring instead of a pyrrole ring, leading to different chemical properties and reactivity.
Uniqueness
5-(MORPHOLIN-4-YLMETHYL)-1H-PYRROLE-2-CARBALDEHYDE is unique due to the presence of both the morpholine and pyrrole moieties. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
5-(morpholin-4-ylmethyl)-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C10H14N2O2/c13-8-10-2-1-9(11-10)7-12-3-5-14-6-4-12/h1-2,8,11H,3-7H2 |
InChI Key |
LUFNKYGAUZYLLH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC=C(N2)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(6-Chloropyridin-2-yl)sulfanyl]phenyl}acetamide](/img/structure/B8683661.png)










